molecular formula C21H22N2O3 B14397924 N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea CAS No. 88132-36-9

N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea

Cat. No.: B14397924
CAS No.: 88132-36-9
M. Wt: 350.4 g/mol
InChI Key: VJHPCNYXOIAZMS-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea is a complex organic compound that features a naphthalene moiety linked to a phenyl group through an ethoxy bridge, with a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea typically involves multiple steps:

    Formation of the Ethoxy Bridge: The initial step involves the reaction of naphthalene with an appropriate ethoxy reagent under controlled conditions to form the naphthalen-1-yl ethoxy intermediate.

    Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group, often through a Friedel-Crafts alkylation reaction, to form the 4-[2-(naphthalen-1-yl)ethoxy]phenyl intermediate.

    Urea Formation: The final step involves the reaction of the intermediate with N-methoxy-N-methylamine and an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the urea group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ethoxy bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methamnetamine: A compound with a similar naphthalene structure but different functional groups.

    N’-[(E)-{3-Methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide: Another compound with an ethoxy bridge and phenyl group but different substituents.

Uniqueness

N-Methoxy-N-methyl-N’-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

88132-36-9

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

1-methoxy-1-methyl-3-[4-(2-naphthalen-1-ylethoxy)phenyl]urea

InChI

InChI=1S/C21H22N2O3/c1-23(25-2)21(24)22-18-10-12-19(13-11-18)26-15-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,14-15H2,1-2H3,(H,22,24)

InChI Key

VJHPCNYXOIAZMS-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)OCCC2=CC=CC3=CC=CC=C32)OC

Origin of Product

United States

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